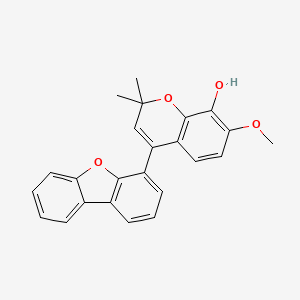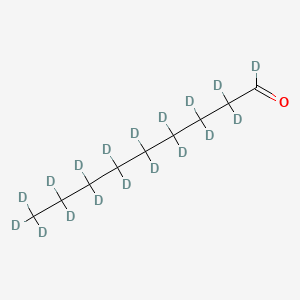
Nonanal-d18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanal-d18 is a deuterium-labeled version of nonanal, a saturated fatty aldehyde. Deuterium is a stable isotope of hydrogen, and its incorporation into nonanal results in this compound. This compound is primarily used in scientific research due to its unique properties, which include its stability and its ability to act as a tracer in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonanal-d18 is synthesized by replacing the hydrogen atoms in nonanal with deuterium atoms. This process typically involves the use of deuterated reagents and solvents. One common method is the catalytic hydrogenation of nonanal in the presence of deuterium gas. The reaction conditions often include a deuterium atmosphere, a suitable catalyst such as palladium on carbon, and a solvent like deuterated methanol .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient hydrogenation. The deuterium gas used in the reaction is often recycled to minimize costs. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Nonanal-d18 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to nonanoic acid-d18 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to nonanol-d18 using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Nonanoic acid-d18.
Reduction: Nonanol-d18.
Substitution: Depending on the nucleophile, products can include nonanal derivatives with different functional groups.
Scientific Research Applications
Nonanal-d18 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies. Its deuterium labeling allows for precise tracking of molecular transformations.
Biology: this compound is used in metabolic studies to understand the pathways and mechanisms of fatty aldehyde metabolism.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of Nonanal-d18 is similar to that of nonanal, with the primary difference being the presence of deuterium atoms. Deuterium substitution can affect the compound’s pharmacokinetic and metabolic profiles. For instance, deuterium-labeled compounds often exhibit slower metabolic rates due to the kinetic isotope effect, which can lead to prolonged activity in biological systems .
Comparison with Similar Compounds
Nonanal-d18 can be compared with other deuterium-labeled aldehydes such as:
Nonanal-d4: Another deuterium-labeled version of nonanal with fewer deuterium atoms.
Nonanal-d2: A version with only two deuterium atoms.
Nonanal: The non-deuterated form of the compound.
Uniqueness
This compound is unique due to its complete deuterium labeling, which provides distinct advantages in research applications. The higher number of deuterium atoms enhances its stability and allows for more precise tracking in studies compared to partially deuterated or non-deuterated analogs .
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
160.35 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-octadecadeuteriononan-1-one |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D |
InChI Key |
GYHFUZHODSMOHU-PBYHGZINSA-N |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


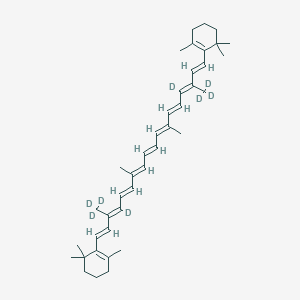
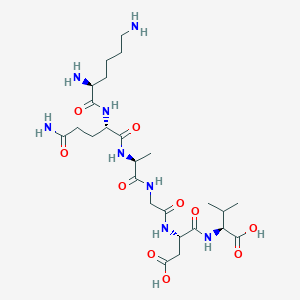
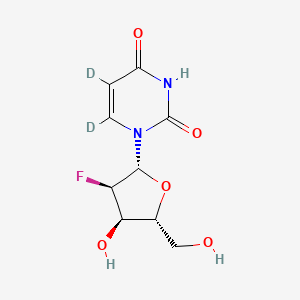
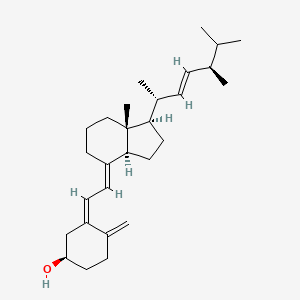
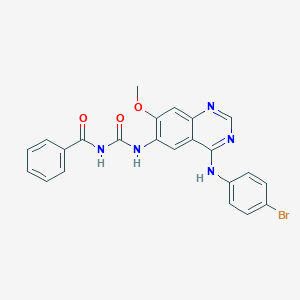
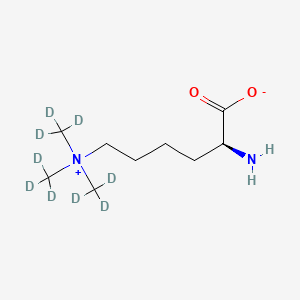

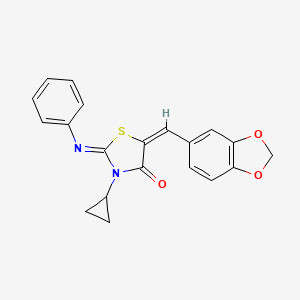
![1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139077.png)
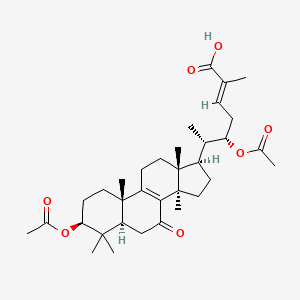
![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)
![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)

